1-Amino-2-butanol

Catalog No.
S580439
CAS No.
13552-21-1
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-butanol

CAS Number

13552-21-1

Product Name

1-Amino-2-butanol

IUPAC Name

1-aminobutan-2-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3

InChI Key

KODLUXHSIZOKTG-UHFFFAOYSA-N

SMILES

CCC(CN)O

solubility

Soluble (>=10 mg/ml at 70° F) (NTP, 1992)
11.22 M

Synonyms

1-amino-2-butanol, mono-sec-butanolamine, monobutanolamine

Canonical SMILES

CCC(CN)O

The exact mass of the compound 1-Amino-2-butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml at 70° f) (ntp, 1992)11.22 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17695. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Amino-2-butanol (CAS 13552-21-1) is a structurally distinct β-hydroxyamine characterized by an unhindered primary amine at the C1 position and a secondary hydroxyl group at the C2 position. This specific structural arrangement provides a fully accessible nucleophilic amine center coupled with an adjacent hydrogen-bonding hydroxyl moiety. In industrial and laboratory procurement, it is primarily valued as a rapid-curing agent for non-isocyanate polyurethanes (NIPUs), a chiral building block for active pharmaceutical ingredients (APIs), and a specific substrate for enzymatic assays. Unlike standard aliphatic amines, its dual functionality enables cooperative catalytic effects in ring-opening reactions, making it a critical raw material for advanced polymer synthesis and functionalized heterocycle development [1].

Research Fit

Identity Chiral vicinal amino alcohol building block
Workflow Asymmetric synthesis, condensation, cyclization chemistry
Context Pharmaceutical and agrochemical intermediate research

Generic substitution with its widely known isomer, 2-amino-1-butanol, or simple aliphatic amines like butylamine, routinely fails due to fundamental differences in steric hindrance and nucleophilicity. In 2-amino-1-butanol, the amine is attached to a secondary carbon, significantly reducing its nucleophilic attack rate due to steric crowding. Conversely, 1-amino-2-butanol features a fully accessible primary amine on a primary carbon, maximizing reaction kinetics in aminolysis and substitution workflows. Furthermore, attempting to substitute it with unfunctionalized primary amines eliminates the critical β-hydroxyl group, which is required for transition-state stabilization via intramolecular hydrogen bonding. Consequently, substituting 1-amino-2-butanol leads to drastically prolonged reaction times, incomplete monomer conversion, or total loss of enzymatic recognition in targeted biocatalytic systems [1].

Substitution Risk

Regioisomer Reactivity Shift

Intramolecular hydrogen-bonding network differs in 2-amino-1-butanol, which may alter reactivity and enantioselective outcomes.

Flammability Classification Gap

Flash point difference places 2-amino-1-butanol in a higher safety category; direct substitution requires process hazard reassessment.

Enzyme Induction Specificity

Not all amino alcohols induce the same dehydrogenase; biocatalytic pathway design may not transfer without validation.

Aminolysis Kinetics in PHU Synthesis

In the synthesis of non-isocyanate polyurethanes via cyclic carbonate ring-opening, the structural synergy of 1-amino-2-butanol provides quantifiable kinetic advantages over unfunctionalized amines. Comparative kinetic monitoring of ethylene carbonate (1 mol/L) aminolysis in CDCl3 at 25 °C demonstrated that 1-amino-2-butanol achieved a 50% conversion rate. Under identical conditions, the baseline primary amine, butylamine, reached only 7% conversion. This acceleration is driven by the β-hydroxyl group, which engages in hydrogen bonding to stabilize the intermediate and facilitate proton transfer, enabling rapid, catalyst-free curing of thermosets [1].

Evidence DimensionEthylene carbonate conversion rate (25 °C, 1 mol/L)
Target Compound Data1-Amino-2-butanol (50% conversion)
Comparator Or BaselineButylamine (7% conversion)
Quantified Difference>7-fold increase in conversion rate
Conditions1 mol/L reactants in CDCl3 at 25 °C monitored via 1H NMR

Procurement of 1-amino-2-butanol directly enables faster curing cycles and higher yields in the scalable production of biobased, isocyanate-free polyurethanes.

Density & RI
Data to verify
Target: 0.94 g/mL (20°C), nD 1.4490–1.4520
Comparator (2-amino-1-butanol): 0.943–0.947 g/mL (25°C), nD 1.4525
Supports PAT-based material identity verification
Source-specific review; temperature conditions differ

Dehydrogenase Substrate Specificity

1-Amino-2-butanol serves as a highly specific substrate for investigating short-chain dehydrogenases, such as the S-(+)-1-amino-2-propanol dehydrogenase (APDH) from Mycobacterium smegmatis. Kinetic profiling reveals that APDH readily oxidizes 1-amino-2-butanol with a catalytic turnover (kcat) of 0.334 s⁻¹ and a Michaelis constant (Km) of 29.8 μM. In stark contrast, ethanolamine—a ubiquitous cellular amino alcohol lacking the ethyl extension—exhibits 0% activity. The enzyme strictly requires the bulkier alkyl group adjacent to the hydroxyl to achieve active-site binding and turnover[1].

Evidence DimensionEnzymatic oxidation activity (APDH)
Target Compound Data1-Amino-2-butanol (Km = 29.8 μM, kcat = 0.334 s⁻¹)
Comparator Or BaselineEthanolamine (0% activity / no turnover)
Quantified DifferenceAbsolute requirement (active vs. completely inactive)
Conditions25 °C in 20 mM Tris pH 8.0, 150 mM NaCl, 100 μM NADP(H)

For researchers designing biocatalytic screens or studying bacterial microcompartments, 1-amino-2-butanol is an indispensable, non-substitutable probe that guarantees assay viability.

Flash Point
Data to verify
Target: 61°C
Comparator (2-amino-1-butanol): 84–89°C
Indicates distinct flammability class; process safety review required
Closed-cup values; review safety protocol alignment

Anticonvulsant Pharmacokinetic Optimization

The specific steric and lipophilic profile of the 1-amino-2-butanol moiety is actively leveraged in medicinal chemistry to optimize central nervous system (CNS) drug candidates. In the development of novel 6-methoxyxanthone derivatives for epilepsy treatment, incorporating the 1-amino-2-butanol side chain yielded quantifiable in vivo efficacy. The resulting compound demonstrated protection in the Maximal Electroshock Seizure (MES) test with an ED50 of 56.2 mg/kg and a Protective Index (PI) of up to 5.88. This highlights the molecule's structural capacity to balance aqueous solubility with blood-brain barrier permeability, outperforming less optimized aliphatic side chains [1].

Evidence DimensionIn vivo anticonvulsant efficacy (MES test ED50)
Target Compound Data1-Amino-2-butanol-functionalized xanthone (ED50 = 56.2 mg/kg)
Comparator Or BaselineBaseline unfunctionalized scaffolds (Lack of targeted CNS efficacy)
Quantified DifferenceAchieved protective index of 2.21–5.88
ConditionsIntraperitoneal administration in murine MES seizure models

Utilizing 1-amino-2-butanol as a precursor provides medicinal chemists with a validated structural motif for tuning the lipophilicity and receptor affinity of neuroactive APIs.

Dehydrogenase Induction
Class-level
Rhodococcus erythropolis MAK154 L-1-amino-2-propanol dehydrogenase inducer
May support biocatalytic route design for chiral amino alcohols
Qualitative induction; cross-system validation needed
MES Protective Index
Reported
Target (xanthone derivatives): PI 2.21–5.84
Comparator (2-amino-1-butanol derivatives): PI 2.84–3.62
Reported anticonvulsant model-response context
Cross-study comparison; endpoint interpretation required

NIPU Resin Monomer

Due to its unhindered primary amine and hydrogen-bond-donating secondary alcohol, 1-amino-2-butanol is a highly efficient precursor for the aminolysis of cyclic carbonates. It is utilized in the formulation of fast-curing, biobased NIPU thermosets, coatings, and adhesives where avoiding toxic isocyanate precursors is a regulatory or environmental priority [1].

Dehydrogenase Assay Probe

Because it satisfies strict active-site steric requirements that simpler amino alcohols (like ethanolamine) fail to meet, 1-amino-2-butanol is an essential reagent for kinetic profiling and structural biology studies of bacterial microcompartment enzymes, particularly APDH [2].

CNS Chiral Building Block

The compound is procured as a critical intermediate in medicinal chemistry programs targeting neurological disorders. Its specific arrangement of a primary amine for easy coupling and a secondary alcohol for modulating lipophilicity makes it highly suitable for synthesizing brain-penetrant small molecules, such as novel xanthone-based anticonvulsants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Enantiomeric purity; bifunctional amine-alcohol reactivity
Chiral HPLC or specific rotation review
Anticonvulsant model-response studies
Reported PI range context in MES model
Endpoint and model validation review
Biocatalytic enzyme induction
Dehydrogenase induction profile
Induction yield and enantioselectivity in fermentation

Physical Description

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992)

XLogP3

-0.4

Boiling Point

169.0 °C

Melting Point

3.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13552-21-1

Wikipedia

1-aminobutan-2-ol

General Manufacturing Information

2-Butanol, 1-amino-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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